5-Ethyl-4-(pyrrolidin-1-ylmethyl)furan-2-carboxylic acid
Overview
Description
5-Ethyl-4-(pyrrolidin-1-ylmethyl)furan-2-carboxylic acid is a synthetic organic compound that belongs to the furan family This compound is characterized by a furan ring substituted with an ethyl group at the 5-position and a pyrrolidin-1-ylmethyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-4-(pyrrolidin-1-ylmethyl)furan-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors such as 1,4-dicarbonyl compounds.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Attachment of the Pyrrolidin-1-ylmethyl Group: This step involves the nucleophilic substitution reaction where the pyrrolidine ring is attached to the furan ring using suitable reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to enhance yield and purity. The use of catalysts and green chemistry principles is also common to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-4-(pyrrolidin-1-ylmethyl)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanones, while reduction can produce alcohols.
Scientific Research Applications
5-Ethyl-4-(pyrrolidin-1-ylmethyl)furan-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Ethyl-4-(pyrrolidin-1-ylmethyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The furan ring and its substituents can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-4-(pyrrolidin-1-ylmethyl)furan-2-carboxylic acid
- 2,5-Furandicarboxylic acid
- 2,5-Dimethylfuran
Comparison
Compared to similar compounds, 5-Ethyl-4-(pyrrolidin-1-ylmethyl)furan-2-carboxylic acid is unique due to the presence of both an ethyl group and a pyrrolidin-1-ylmethyl group on the furan ring. This unique substitution pattern can result in distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-ethyl-4-(pyrrolidin-1-ylmethyl)furan-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-2-10-9(7-11(16-10)12(14)15)8-13-5-3-4-6-13/h7H,2-6,8H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBZPQRDKOIVLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(O1)C(=O)O)CN2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40360251 | |
Record name | BAS 09105876 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40360251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
844882-33-3 | |
Record name | BAS 09105876 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40360251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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